![molecular formula C17H22N2O4 B2904772 [1-(Tert-butylamino)-1-oxopropan-2-yl] 4-(prop-2-enoylamino)benzoate CAS No. 2361776-94-3](/img/structure/B2904772.png)
[1-(Tert-butylamino)-1-oxopropan-2-yl] 4-(prop-2-enoylamino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(Tert-butylamino)-1-oxopropan-2-yl] 4-(prop-2-enoylamino)benzoate is a synthetic compound that has gained significant attention in the field of scientific research. This compound is commonly referred to as TBOA and has been used in various studies to investigate its mechanism of action and potential applications. In
Mecanismo De Acción
TBOA functions as a competitive inhibitor of glutamate transporters. It binds to the substrate binding site of the transporter, preventing the uptake of glutamate into the presynaptic neuron. This leads to an increase in extracellular glutamate levels, which can activate postsynaptic glutamate receptors and initiate neuronal excitation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of TBOA are primarily related to its inhibition of glutamate transporters. This inhibition leads to an increase in extracellular glutamate levels, which can result in neuronal excitation and subsequent neurological effects. TBOA has been shown to induce seizures in animal models, indicating its potential as a tool for investigating the mechanisms underlying epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using TBOA in lab experiments is its potency as a glutamate transporter inhibitor. This allows for precise control of extracellular glutamate levels, which can be useful in investigating the role of glutamate in various neurological disorders. However, TBOA has limitations in terms of its specificity, as it can also inhibit other transporters and receptors. Additionally, TBOA has a short half-life, which can make it difficult to maintain consistent extracellular glutamate levels over an extended period.
Direcciones Futuras
There are several future directions for TBOA research, including investigating its potential as a therapeutic agent for neurological disorders. TBOA has been shown to have anticonvulsant effects in animal models, indicating its potential as a treatment for epilepsy. Additionally, TBOA has been shown to have neuroprotective effects in models of stroke and traumatic brain injury, suggesting its potential as a treatment for these conditions. Further research is needed to fully understand the potential therapeutic applications of TBOA and to develop more specific glutamate transporter inhibitors.
Métodos De Síntesis
The synthesis of TBOA involves the reaction of 4-aminobenzoic acid with tert-butyl acrylate, followed by the reaction with N-tert-butyl-1,2-diaminoethane and propionyl chloride. This process results in the formation of TBOA as a white crystalline solid with a melting point of approximately 120°C.
Aplicaciones Científicas De Investigación
TBOA has been used in various scientific research studies, particularly in the field of neuroscience. It is a potent inhibitor of glutamate transporters, which are responsible for the removal of glutamate from the synaptic cleft. This inhibition leads to an increase in extracellular glutamate levels, resulting in the activation of glutamate receptors and subsequent neuronal excitation. TBOA has been used to investigate the role of glutamate transporters in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
Propiedades
IUPAC Name |
[1-(tert-butylamino)-1-oxopropan-2-yl] 4-(prop-2-enoylamino)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-6-14(20)18-13-9-7-12(8-10-13)16(22)23-11(2)15(21)19-17(3,4)5/h6-11H,1H2,2-5H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPZKRNNCGFQCRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)(C)C)OC(=O)C1=CC=C(C=C1)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Tert-butylcarbamoyl)ethyl 4-(prop-2-enamido)benzoate |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.